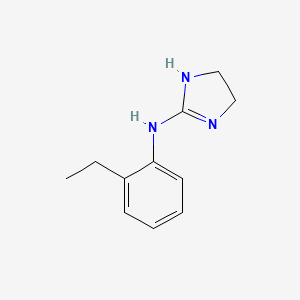
(R)-(2-Methyltetrahydrofuran-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(2-Methyltetrahydrofuran-2-yl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydrofuran ring substituted with a methyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Methyltetrahydrofuran-2-yl)methanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound or nitrile using catalytic hydrogenation or metal hydride reduction. For example, the reduction of a nitro compound with hydrogen over a metal catalyst such as platinum or nickel can yield the desired amine . Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of hydrogen and a metal catalyst .
Industrial Production Methods
Industrial production of ®-(2-Methyltetrahydrofuran-2-yl)methanamine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
®-(2-Methyltetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., platinum, nickel), and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
®-(2-Methyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
作用機序
The mechanism of action of ®-(2-Methyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can enhance the compound’s stability and solubility, facilitating its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds to ®-(2-Methyltetrahydrofuran-2-yl)methanamine include other amines with tetrahydrofuran rings, such as:
- (S)-(2-Methyltetrahydrofuran-2-yl)methanamine
- ®-(2-Ethyltetrahydrofuran-2-yl)methanamine
- ®-(2-Methyltetrahydrofuran-2-yl)ethylamine
Uniqueness
®-(2-Methyltetrahydrofuran-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
[(2R)-2-methyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C6H13NO/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3/t6-/m1/s1 |
InChIキー |
DLKKHCBCEHVVFW-ZCFIWIBFSA-N |
異性体SMILES |
C[C@@]1(CCCO1)CN |
正規SMILES |
CC1(CCCO1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)


![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)

![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)

![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)

![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)


